molecular formula C7H7FO3 B13403285 3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol

3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol

Cat. No.: B13403285
M. Wt: 158.13 g/mol
InChI Key: MEYFQTVFAKZXHG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, which are aromatic compounds with two hydroxyl groups substituted onto a benzene ring . This compound is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to the benzene ring, making it a unique derivative of benzenediols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of a suitable precursor, such as a hydroxymethylbenzenediol, using a fluorinating agent under controlled conditions . The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-4-(carboxymethyl)benzene-1,2-diol.

    Reduction: Formation of this compound derivatives with modified hydroxyl groups.

    Substitution: Formation of various substituted benzenediols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(hydroxymethyl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7FO3

Molecular Weight

158.13 g/mol

IUPAC Name

3-fluoro-4-(hydroxymethyl)benzene-1,2-diol

InChI

InChI=1S/C7H7FO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2,9-11H,3H2

InChI Key

MEYFQTVFAKZXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)O)O

Origin of Product

United States

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